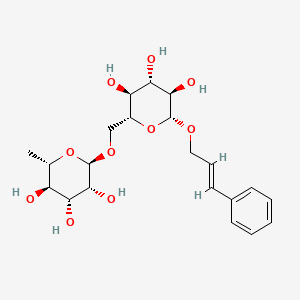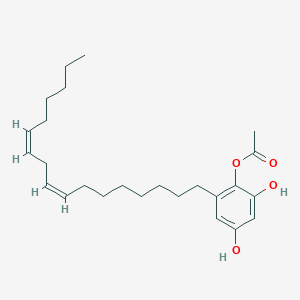
Ardisiphenol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ardisiphenol C is an acetate ester obtained from the formal condensation of acetic acid with the hydroxy group at position 1 of 6-[(8Z,11Z)-heptadeca-8,11-dien-1-yl]benzene-1,2,4-triol. Isolated from the dried fruits of Ardisia colorata, it exhibits scavenging activity towards DPPH radicals and cytotoxicity against murine breast cancer cell line, FM3A. It has a role as a metabolite, an antineoplastic agent and a radical scavenger. It is an acetate ester and a member of resorcinols. It derives from a 6-[(8Z,11Z)-heptadeca-8,11-dien-1-yl]benzene-1,2,4-triol.
Aplicaciones Científicas De Investigación
Antioxidant Properties and Cytotoxicity
Ardisiphenol C, identified in the fruits of Ardisia colorata, exhibits significant antioxidant activities. Studies by Sumino, Sekine, Ruangrungsi, and Ikegami (2001, 2002) found that Ardisiphenols A-C, including this compound, demonstrate scavenging activities towards 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. They also observed cytotoxicities against the murine breast cancer cell line FM3A, suggesting potential therapeutic applications in cancer treatment (Sumino et al., 2001) (Sumino et al., 2002).
Antitumor Effect
Zhao et al. (2014) studied Ardisiphenol D, a related compound, which showed promising antitumor effects in human non-small-cell lung cancer A549 cells. It induced apoptosis and suppressed tumor growth in vivo. This research suggests that this compound, being a closely related compound, may also possess similar antitumor properties (Zhao et al., 2014).
Antibacterial Activity
Ye et al. (2022) identified Ardisiphenol I and J in Ardisia crenata, which exhibited moderate antibacterial activity against Enterococcus faecalis. This suggests that this compound could also have potential antibacterial applications, given its structural similarities (Ye et al., 2022).
Potential Anticancer Effects
Zhu et al. (2012) discovered that alkylphenol derivatives, including Ardisiphenol D, induced endoplasmic reticulum stress, causing G1 arrest and apoptosis in human non-small-cell lung cancer cells. This indicates a potential route through which this compound may exert anticancer effects (Zhu et al., 2012).
Propiedades
Fórmula molecular |
C25H38O4 |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
[2-[(8Z,11Z)-heptadeca-8,11-dienyl]-4,6-dihydroxyphenyl] acetate |
InChI |
InChI=1S/C25H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-23(27)20-24(28)25(22)29-21(2)26/h7-8,10-11,19-20,27-28H,3-6,9,12-18H2,1-2H3/b8-7-,11-10- |
Clave InChI |
JAMQFDQVIRENDO-NQLNTKRDSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C |
Sinónimos |
ardisiphenol C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




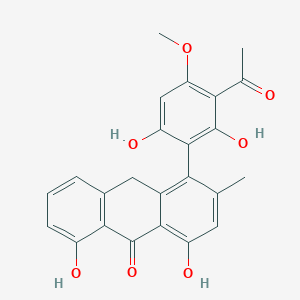
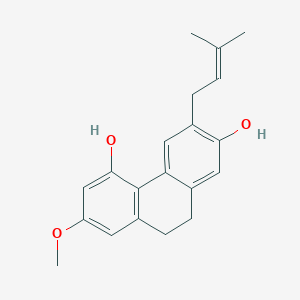

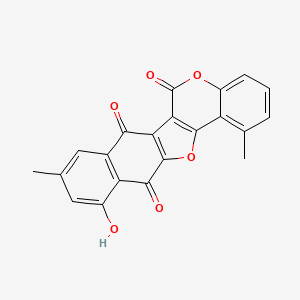
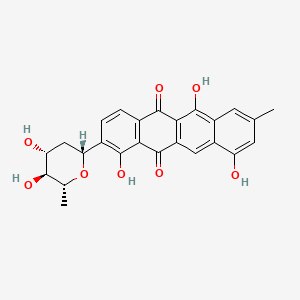
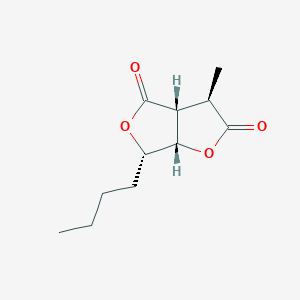
![[(3R)-3-[(3S,8S,9S,10R,13R,14S,17R)-3-Acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate](/img/structure/B1250253.png)
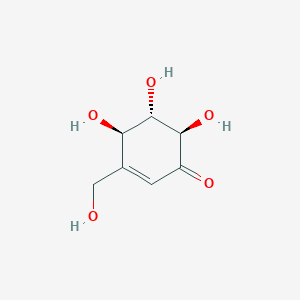
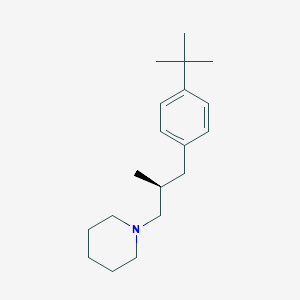

![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)

